N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
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Properties
IUPAC Name |
N-[2-(2-imidazol-1-ylethoxy)ethyl]-1-methyl-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O3/c1-17-6-2-3-12(14(17)20)13(19)16-5-9-21-10-8-18-7-4-15-11-18/h2-4,6-7,11H,5,8-10H2,1H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPXTXJQDQUBORO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)NCCOCCN2C=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes an imidazole moiety, which is known for its diverse biological activities. The structural formula can be represented as follows:
This structure contributes to its interactions with various biological targets, including enzymes and receptors.
Antimicrobial Activity
Research indicates that derivatives of imidazole exhibit significant antimicrobial properties. The imidazole ring in this compound is crucial for its interaction with microbial enzymes, leading to inhibition of growth in various bacterial strains. For instance, studies have shown that compounds with similar structures demonstrate efficacy against both Gram-positive and Gram-negative bacteria due to their ability to disrupt cellular processes .
Anticancer Activity
The compound has shown promise in cancer therapy. Its mechanism involves inducing apoptosis in cancer cells through the activation of specific signaling pathways. In vitro studies have demonstrated that it can inhibit tumor cell proliferation in various cancer models, including breast and colon cancers. The activation of caspase pathways has been noted as a critical mechanism for its anticancer effects .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, this compound exhibits anti-inflammatory activity. It has been shown to reduce inflammatory markers in cellular models, suggesting potential use in treating inflammatory diseases. The imidazole moiety plays a significant role in modulating immune responses by inhibiting pro-inflammatory cytokines .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in microbial metabolism and cancer cell survival.
- Receptor Modulation : It has the potential to interact with specific receptors that regulate cell growth and apoptosis.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that it may induce oxidative stress in target cells, leading to cell death.
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of imidazole derivatives showed that compounds similar to this compound exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of conventional antibiotics .
Case Study 2: Cancer Cell Line Testing
In a controlled study using FaDu hypopharyngeal tumor cells, the compound demonstrated higher cytotoxicity compared to standard chemotherapeutic agents like bleomycin. Flow cytometry analysis revealed increased apoptosis rates correlating with higher concentrations of the compound .
Data Summary
Q & A
Q. What synthetic strategies are optimal for preparing this compound, and how can purity be ensured?
The compound’s synthesis typically involves multi-step reactions, including:
- Imidazole functionalization : Coupling 1H-imidazole with ethoxyethyl chains via nucleophilic substitution (e.g., using THF as a solvent under reflux) .
- Pyridine-2-one formation : Cyclization of β-ketoesters or condensation reactions under acidic conditions to generate the dihydropyridine core .
- Amide bond formation : Activating the carboxylic acid group (e.g., using oxalyl chloride) and reacting with the amine-containing intermediate . Purity control : Use HPLC (≥98% purity) and confirm structural integrity via -NMR (e.g., δ 2.23 ppm for methyl groups) and LC-MS .
Q. Which spectroscopic methods are critical for characterizing intermediates and final products?
- NMR spectroscopy : Identify methyl groups (δ 1.38–2.23 ppm), aromatic protons (δ 7.44–8.63 ppm), and amide protons (δ 11.06–11.55 ppm) .
- FTIR : Confirm carbonyl stretches (1,650–1,750 cm) and imidazole C=N vibrations (~1,600 cm) .
- Mass spectrometry : Validate molecular weight (e.g., ESIMS m/z: 392.2) and fragmentation patterns .
Advanced Research Questions
Q. How can conflicting spectral data during characterization be resolved?
- Case example : Discrepancies in -NMR integration ratios may arise from hygroscopic intermediates or solvent impurities. Dry samples rigorously (e.g., over molecular sieves) and compare with computed spectra using tools like ACD/Labs .
- Contradictory LC-MS results : Optimize ionization parameters (e.g., ESI vs. APCI) and cross-validate with high-resolution HRMS (e.g., HRMS error < 2 ppm) .
Q. What experimental designs are effective for evaluating enzyme inhibition or receptor binding?
- Kinetic assays : Use fluorescence-based or radiometric assays to measure IC values for target enzymes (e.g., kinases or proteases). Include positive controls (e.g., staurosporine for kinases) .
- Surface plasmon resonance (SPR) : Quantify binding affinities () by immobilizing the target protein and monitoring compound interaction in real-time .
- Data interpretation : Address false positives via counter-screens (e.g., ATP-competitive vs. allosteric inhibition) and use statistical validation (e.g., p < 0.01) .
Q. How can structural modifications improve metabolic stability without compromising activity?
- Strategies :
- Introduce electron-withdrawing groups (e.g., -CF) on the pyridine ring to reduce CYP450-mediated oxidation .
- Replace labile esters with amides or heterocycles (e.g., triazoles) to enhance plasma stability .
- Validation : Conduct microsomal stability assays (e.g., t > 60 min) and correlate with docking studies (e.g., AutoDock Vina) to predict binding modes .
Q. What methodologies address low yields in multi-step syntheses?
- Optimization steps :
- Use microwave-assisted synthesis to accelerate reaction rates (e.g., 30 min vs. 24 hours) .
- Employ flow chemistry for exothermic steps (e.g., amide coupling) to improve reproducibility .
- Troubleshooting : Monitor intermediates via TLC or inline IR spectroscopy to identify side reactions (e.g., over-alkylation) .
Data Contradiction Analysis
Q. How to reconcile discrepancies between in vitro and in vivo activity data?
- Key factors :
- Bioavailability : Poor solubility (e.g., logP > 5) may limit in vivo efficacy. Use salt forms (e.g., hydrochloride) or nanoformulations .
- Metabolite interference : Identify active metabolites via LC-MS/MS and test their standalone activity .
- Experimental adjustments : Conduct PK/PD studies in rodent models with dose-ranging (e.g., 10–100 mg/kg) and compare AUC values .
Structure-Activity Relationship (SAR) Studies
Q. Which functional groups are critical for antimicrobial activity in analogs?
- Essential moieties :
- The imidazole ring (H-bond donor/acceptor) for target binding .
- The dihydropyridine carbonyl for membrane penetration (logD ~2.5) .
- SAR validation : Synthesize truncated analogs (e.g., removing the ethoxyethyl chain) and test in disk diffusion assays .
Methodological Best Practices
Q. How to handle hygroscopic or light-sensitive intermediates?
- Storage : Use amber vials under argon and desiccants (e.g., silica gel) .
- Reaction conditions : Conduct reactions in anhydrous DMF or DCM with molecular sieves .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
